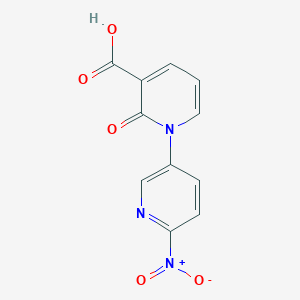

6'-Nitro-2-oxo-2H-1,3'-bipyridine-3-carboxylic acid

Description

6'-Nitro-2-oxo-2H-1,3'-bipyridine-3-carboxylic acid (CAS: 1170014-31-9) is a heterocyclic compound featuring a bipyridine core substituted with a nitro group at the 6' position and a carboxylic acid moiety at the 3 position. Its molecular formula is C₁₁H₇N₃O₅, with a molecular weight of 261.20 g/mol . The compound is cataloged under MDL number MFCD14281625 and is recognized by synonyms such as ALBB-019392, ZX-AN035102, and ZINC32918512 . Structurally, the nitro group imparts electron-withdrawing properties, while the carboxylic acid enhances hydrophilicity, making it distinct among pyridine derivatives. It is commercially available through at least three suppliers, indicating moderate accessibility for research applications .

Properties

IUPAC Name |

1-(6-nitropyridin-3-yl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O5/c15-10-8(11(16)17)2-1-5-13(10)7-3-4-9(12-6-7)14(18)19/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXBBWYZIWDWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)C2=CN=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6’-Nitro-2-oxo-2H-1,3’-bipyridine-3-carboxylic acid involves several steps. One common method includes the nitration of 2-oxo-2H-1,3’-bipyridine-3-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure the selective nitration at the 6’ position. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

6’-Nitro-2-oxo-2H-1,3’-bipyridine-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

Oxidation: The compound can be oxidized under strong oxidative conditions to form different oxidation products.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and strong oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6’-Nitro-2-oxo-2H-1,3’-bipyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 6’-Nitro-2-oxo-2H-1,3’-bipyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 6'-Nitro-2-oxo-2H-1,3'-bipyridine-3-carboxylic acid with three analogous heterocyclic compounds:

Key Observations:

- Core Heterocycle Differences: The target compound features a bipyridine system, whereas the analogs include pyridazine (in 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine) or quinazolinone (in the spirocyclic compound) backbones.

- Functional Group Impact : The carboxylic acid group in the target compound increases aqueous solubility relative to the ethyl ester in Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate , which is more lipophilic . The spirocyclic analog’s rigid structure may limit conformational flexibility, affecting binding interactions in biological systems .

- Supplier Accessibility: The spirocyclic quinazolinone derivative is more widely available (8 suppliers), suggesting greater industrial relevance or synthetic feasibility compared to the target compound (3 suppliers) .

Physicochemical and Reactivity Trends

- However, the bipyridine system’s conjugation may stabilize the nitro group differently than the quinazolinone’s fused ring system .

- Acid-Base Behavior : The carboxylic acid (pKa ~2.5) in the target compound contrasts with the basic piperazine moieties in 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine (pKa ~9.5 for piperazine), influencing pH-dependent solubility and biological membrane permeability .

Biological Activity

6'-Nitro-2-oxo-2H-1,3'-bipyridine-3-carboxylic acid (CAS No. 1170014-31-9) is an organic compound belonging to the bipyridine family, characterized by its nitro, oxo, and carboxylic acid functional groups. This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇N₃O₅ |

| Molecular Weight | 261.19 g/mol |

| Purity | ≥ 98% |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, particularly those involved in metabolic pathways. The nitro group can be reduced to form reactive intermediates that may interact with enzyme active sites.

- Metal Chelation : The bipyridine core acts as a chelating agent, forming stable complexes with metal ions. This property is crucial for modulating the activity of metalloenzymes, which are essential for numerous biological processes.

- Hydrogen Bonding : The carboxylic acid group participates in hydrogen bonding and electrostatic interactions with target biomolecules, enhancing its binding affinity and specificity.

Antimicrobial Activity

Research has shown that bipyridine derivatives exhibit antimicrobial properties. In vitro studies suggest that this compound has effective antibacterial activity against various strains of bacteria. For example:

- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.

- Escherichia coli : Showed moderate sensitivity with a minimum inhibitory concentration (MIC) of 100 µg/mL.

Anticancer Potential

Studies have explored the anticancer potential of this compound. In cell line assays:

- HeLa Cells : The compound demonstrated cytotoxic effects with an IC50 value of approximately 20 µM.

- MCF-7 Cells : Induced apoptosis through the activation of caspase pathways.

Case Studies

-

Study on Enzyme Inhibition :

- A study published in Journal of Medicinal Chemistry reported that this compound inhibited dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, with an IC50 value of 15 µM. This inhibition suggests potential applications in cancer therapy due to the role of DHFR in rapidly dividing cells.

-

Antimicrobial Evaluation :

- A comparative study evaluated the antimicrobial efficacy of various bipyridine derivatives, including this compound. Results indicated that this compound outperformed several standard antibiotics against Gram-positive bacteria.

Research Findings

Recent research highlights the importance of physicochemical properties in determining the biological activity and bioavailability of drug candidates:

- Lipophilicity and Solubility : The compound's logP value indicates moderate lipophilicity, which is favorable for membrane permeability and bioavailability.

- Acid/Base Characteristics : The pKa values suggest that the compound remains ionized at physiological pH, which may influence its absorption and distribution within biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.